molecular formula C6H4BrF2NO B1442339 2-Bromo-3-(difluorometoxi)piridina CAS No. 947249-27-6

2-Bromo-3-(difluorometoxi)piridina

Número de catálogo: B1442339
Número CAS: 947249-27-6
Peso molecular: 224 g/mol
Clave InChI: JSKYTOQKHIJDNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-3-(difluoromethoxy)pyridine is a chemical compound with the CAS number 947249-27-6 . It has a molecular weight of 224 and is a light yellow to yellow liquid .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-(difluoromethoxy)pyridine is 1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-3-(difluoromethoxy)pyridine is a light yellow to yellow liquid . It has a molecular weight of 224 and is stored in a refrigerator . The compound is shipped at room temperature .

Aplicaciones Científicas De Investigación

Síntesis orgánica

2-Bromo-3-(difluorometoxi)piridina: es un bloque de construcción valioso en la síntesis orgánica. Se utiliza en reacciones de acoplamiento cruzado para formar enlaces C-N . Sus grupos bromo y difluorometoxi lo convierten en un reactivo versátil para introducir porciones de piridina en moléculas más grandes, lo cual es crucial para el desarrollo de productos farmacéuticos y agroquímicos.

Nanotecnología

En el campo de la nanotecnología, este compuesto encuentra aplicación en la síntesis de puntos cuánticos. Estos son nanocristales semiconductores que tienen usos potenciales en dispositivos electrónicos y fotónicos debido a sus propiedades ópticas únicas.

Desarrollo radiofarmacéutico

La presencia del átomo de bromo en This compound la convierte en una candidata para el etiquetado radioactivo. Este proceso es esencial en el desarrollo de radiofármacos para técnicas de imagenología médica como la tomografía por emisión de positrones (PET).

Ciencia de materiales

Este compuesto se utiliza en la investigación de ciencia de materiales, particularmente en el desarrollo de ciencia de baterías avanzadas y soluciones de entorno controlado . Sus propiedades químicas pueden influir en la síntesis de materiales con características electroquímicas específicas.

Química analítica

This compound: desempeña un papel en la química analítica donde se utiliza como un estándar o reactivo en varios métodos cromatográficos y espectrométricos de masas . Ayuda en la identificación y cuantificación de mezclas complejas.

Ciencia ambiental

En la ciencia ambiental, el compuesto está involucrado en estudios relacionados con la degradación de contaminantes. Su reactividad puede aprovecharse para simular procesos de descomposición ambiental de contaminantes orgánicos .

Bioquímica

Las interacciones del compuesto con moléculas biológicas son de interés en la bioquímica. Se puede utilizar para estudiar la inhibición enzimática y la unión a receptores, lo cual es fundamental para comprender las vías metabólicas y diseñar fármacos .

Investigación farmacéutica

Por último, This compound es significativa en la investigación farmacéutica. Se utiliza en la síntesis de candidatos a fármacos, particularmente aquellos que se dirigen a trastornos neurológicos debido a su capacidad para cruzar la barrera hematoencefálica .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for 2-Bromo-3-(difluoromethoxy)pyridine are not available, it’s worth noting that similar compounds are often used in the synthesis of pharmaceuticals and agrochemicals . Therefore, it’s possible that future research could explore these applications further.

Análisis Bioquímico

Biochemical Properties

2-Bromo-3-(difluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The interaction between 2-Bromo-3-(difluoromethoxy)pyridine and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolic pathways of various substrates processed by CYP1A2.

Cellular Effects

The effects of 2-Bromo-3-(difluoromethoxy)pyridine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By altering the activity of key signaling molecules, 2-Bromo-3-(difluoromethoxy)pyridine can induce changes in cellular metabolism, leading to either protective or detrimental effects depending on the context.

Molecular Mechanism

At the molecular level, 2-Bromo-3-(difluoromethoxy)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of CYP1A2 involves direct binding to the enzyme’s active site, preventing substrate access and subsequent metabolic reactions . Additionally, 2-Bromo-3-(difluoromethoxy)pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-3-(difluoromethoxy)pyridine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromo-3-(difluoromethoxy)pyridine remains stable under ambient conditions but may degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 2-Bromo-3-(difluoromethoxy)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. For example, high doses of 2-Bromo-3-(difluoromethoxy)pyridine have been associated with hepatotoxicity and nephrotoxicity in animal studies . These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.

Metabolic Pathways

2-Bromo-3-(difluoromethoxy)pyridine is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of various substrates . The compound’s impact on metabolic flux and metabolite levels can lead to alterations in the overall metabolic profile of the cell. For instance, inhibition of CYP1A2 by 2-Bromo-3-(difluoromethoxy)pyridine can result in the accumulation of unmetabolized substrates and a decrease in the production of metabolic byproducts.

Transport and Distribution

Within cells and tissues, 2-Bromo-3-(difluoromethoxy)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its distribution within the liver can enhance its inhibitory effects on hepatic enzymes involved in drug metabolism.

Subcellular Localization

The subcellular localization of 2-Bromo-3-(difluoromethoxy)pyridine is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in the endoplasmic reticulum can enhance its interaction with enzymes involved in protein folding and metabolism. The localization of 2-Bromo-3-(difluoromethoxy)pyridine within mitochondria can also influence its effects on cellular respiration and energy production.

Propiedades

IUPAC Name

2-bromo-3-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKYTOQKHIJDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947249-27-6
Record name 2-Bromo-3-(difluoromethoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-3-pyridinol (1.26 g, 7.23 mmol) in DMF (35 mL) and water (5 mL) was added sodium chlorodifluoroacetate (2.93 g, 18.1 mmol) followed by cesium carbonate (4.71 g, 14.5 mmol). The reaction was heated to 100° C. for 36 hours before partitioning between EtOAc and water. The organic layer was collected, dried over magnesium sulfate and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with EtOAc:heptane 1:3 to afford the title compound as a colourless oil (570 mg, 35%).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
4.71 g
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromopyridin-3-ol (3.55 g, 20.4 mmol), sodium chlorodifluoroacetate (6.22 g, 40.8 mmol), and NaOH (0.90 g, 22.4 mmol) in DMF (20 ml) was heated at 55° C. for 111 h. The reaction was allowed to cool to rt and concentrated, and resulting residue was partitioned between EtOAc/sat. Na2CO3 (80 ml/40 ml). The organic phase was collected and washed with brine (40 ml), dried (Na2SO4), concentrated and the resulting residue was purified by flash chromatography (SiO2, 100:0-0:100 hexanes-EtOAc) to provide 1.95 g (43%) of 2-bromo-3-(difluoromethoxy)pyridine: LCMS (m/z, MH+): 225.9, tR=0.74 min; 1H NMR (CDCl3, 400 MHz) δ 8.23-8.33 (m, 1H), 7.52-7.60 (m, 1H), 7.27-7.35 (m, 1H), 6.60 (t, J=72.4 Hz, 1H).
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2-bromo-3-pyridinol (1.26 g, 7.23 mmol) in DMF (35 mL) and water (5 mL) was added sodium chlorodifluoroacetate (2.93 g, 18.1 mmol) followed by cesium carbonate (4.71 g, 14.5 mmol). The reaction was heated to 100° C. for 36 hours before partitioning between EtOAc and water. The organic layer was separated, dried over magnesium sulfate and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with EtOAc:Heptane 1:3 to afford the title compound as a colourless oil (570 mg, 35%).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
4.71 g
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(difluoromethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(difluoromethoxy)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-(difluoromethoxy)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(difluoromethoxy)pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(difluoromethoxy)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-(difluoromethoxy)pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.